REACTION_SMILES
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[C:15](=[O:16])([c:17]1[nH:18][cH:19][cH:20][n:21]1)[c:22]1[nH:23][cH:24][cH:25][n:26]1.[Cl:27][CH2:28][Cl:29].[F:1][c:2]1[cH:3][c:4]([CH:9]([C:10]([CH3:11])([OH:12])[CH3:13])[NH2:14])[cH:5][cH:6][c:7]1[F:8]>>[F:1][c:2]1[cH:3][c:4]([CH:9]2[C:10]([CH3:11])([CH3:13])[O:12][C:15](=[O:16])[NH:14]2)[cH:5][cH:6][c:7]1[F:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ncc[nH]1)c1ncc[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(O)C(N)c1ccc(F)c(F)c1
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Name
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Type
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product
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Smiles
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CC1(C)OC(=O)NC1c1ccc(F)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |